molecular formula C15H23NO4 B12305207 endo-BCN-PEG1-alcohol

endo-BCN-PEG1-alcohol

Cat. No.: B12305207
M. Wt: 281.35 g/mol
InChI Key: CHJCWYYMGAJMKQ-UHFFFAOYSA-N
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Description

endo-BCN-PEG1-alcohol: is a specialized chemical compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a bicyclo[6.1.0]nonyne (BCN) group and a hydroxyl group. The BCN functional group is known for its ability to undergo click chemistry with azide-bearing biomolecules to form a triazole linkage, making it highly valuable in bioconjugation and drug delivery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG1-alcohol typically involves the reaction of a BCN derivative with a PEG derivative under specific conditions. The BCN group can be introduced through a series of organic reactions, including cycloaddition and reduction steps. The hydroxyl group is then attached to the PEG chain through esterification or etherification reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the final product through techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: endo-BCN-PEG1-alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

endo-BCN-PEG1-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of endo-BCN-PEG1-alcohol primarily involves its ability to undergo click chemistry with azide-bearing biomolecules. This reaction forms stable triazole linkages, which are highly resistant to hydrolysis and enzymatic degradation. The PEG chain increases the hydrophilicity and biocompatibility of the compound, making it suitable for various biomedical applications .

Comparison with Similar Compounds

  • endo-BCN-PEG2-alcohol
  • endo-BCN-PEG3-alcohol
  • endo-BCN-PEG4-alcohol

Comparison: endo-BCN-PEG1-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to other similar compounds with longer PEG chains, this compound offers better solubility and lower steric hindrance, making it more efficient in certain bioconjugation and drug delivery applications .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate

InChI

InChI=1S/C15H23NO4/c17-8-10-19-9-7-16-15(18)20-11-14-12-5-3-1-2-4-6-13(12)14/h12-14,17H,3-11H2,(H,16,18)

InChI Key

CHJCWYYMGAJMKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCO)CCC#C1

Origin of Product

United States

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